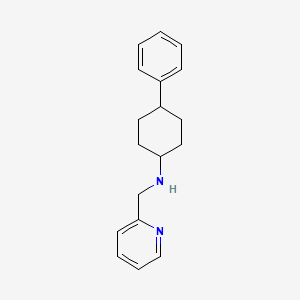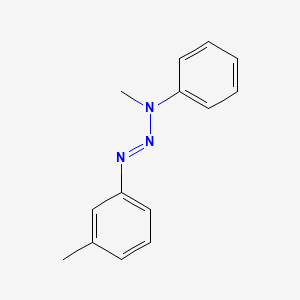
3-phenoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenoxy-N-propylbenzamide, also known as PPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.38 g/mol.
Mécanisme D'action
The mechanism of action of 3-phenoxy-N-propylbenzamide is not fully understood. However, studies have shown that 3-phenoxy-N-propylbenzamide can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are known to have analgesic and anti-inflammatory properties. Inhibition of FAAH by 3-phenoxy-N-propylbenzamide leads to an increase in the levels of endocannabinoids, which can result in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-phenoxy-N-propylbenzamide has been found to have a range of biochemical and physiological effects. Studies have shown that 3-phenoxy-N-propylbenzamide can reduce pain and inflammation in animal models. 3-phenoxy-N-propylbenzamide has also been found to have anticonvulsant properties and can reduce seizures in animal models. 3-phenoxy-N-propylbenzamide has been shown to have a low toxicity profile and does not have any significant adverse effects on the liver or kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-phenoxy-N-propylbenzamide in lab experiments is its low toxicity profile. 3-phenoxy-N-propylbenzamide has been found to have a low LD50 value, indicating that it is relatively safe for use in animal models. 3-phenoxy-N-propylbenzamide is also soluble in organic solvents, making it easy to use in various experimental setups. However, one of the limitations of using 3-phenoxy-N-propylbenzamide is its limited solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for research on 3-phenoxy-N-propylbenzamide. One area of research is the development of 3-phenoxy-N-propylbenzamide-based herbicides for crop protection. Another area of research is the development of 3-phenoxy-N-propylbenzamide-based drugs for the treatment of cancer. Further studies are needed to understand the mechanism of action of 3-phenoxy-N-propylbenzamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 3-phenoxy-N-propylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 3-phenoxy-N-propylbenzamide can be synthesized through a reaction between 3-phenoxybenzoic acid and propylamine and has been studied for its potential use in the treatment of cancer and as a selective herbicide for controlling weeds in crops. 3-phenoxy-N-propylbenzamide has been found to inhibit the activity of FAAH, leading to an increase in the levels of endocannabinoids and resulting in analgesic and anti-inflammatory effects. 3-phenoxy-N-propylbenzamide has a low toxicity profile and has been found to have a range of biochemical and physiological effects. Further studies are needed to understand the mechanism of action of 3-phenoxy-N-propylbenzamide and its potential applications in various scientific fields.
Méthodes De Synthèse
3-phenoxy-N-propylbenzamide can be synthesized through a reaction between 3-phenoxybenzoic acid and propylamine. The reaction is catalyzed by N,N-dimethylformamide and requires a temperature of 100°C for 24 hours. The resulting product is purified through recrystallization using a mixture of ethanol and water.
Applications De Recherche Scientifique
3-phenoxy-N-propylbenzamide has been studied for its potential application in various scientific fields. One of the most significant applications of 3-phenoxy-N-propylbenzamide is in the field of agriculture. 3-phenoxy-N-propylbenzamide has been found to have herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. 3-phenoxy-N-propylbenzamide has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-phenoxy-N-propylbenzamide can inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
3-phenoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-11-17-16(18)13-7-6-10-15(12-13)19-14-8-4-3-5-9-14/h3-10,12H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKMXWKATDTHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)


![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)

![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)

![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)

![4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5134166.png)

![methyl 7-cyclopropyl-3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134185.png)